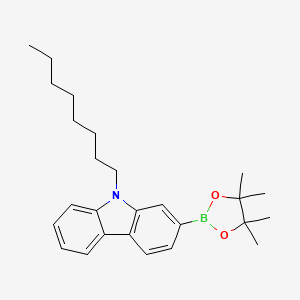

9-Octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-Octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole compounds are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features a carbazole core substituted with an octyl group and a dioxaborolane moiety, which imparts unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-Octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves a multi-step process:

Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst.

Introduction of the Octyl Group: The octyl group is usually introduced via a Friedel-Crafts alkylation reaction, where the carbazole is alkylated with an octyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the Dioxaborolane Moiety: The final step involves the introduction of the dioxaborolane group through a Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid or boronate ester and a halogenated carbazole derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinones.

Reduction: Reduction reactions can target the dioxaborolane moiety, converting it into a boronic acid or boronate ester.

Substitution: The compound is prone to electrophilic substitution reactions, especially at the carbazole core, where various substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride).

Major Products

Oxidation: Carbazole-quinones.

Reduction: Boronic acids or boronate esters.

Substitution: Various substituted carbazole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Bioimaging Applications

9-Octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole serves as a key component in fluorescent probes used for bioimaging. Its ability to emit fluorescence under specific conditions makes it suitable for visualizing cellular processes with high precision.

| Feature | Benefit |

|---|---|

| High fluorescence quantum yield | Enables sensitive detection of biological targets. |

| Biocompatibility | Suitable for in vivo imaging studies. |

Chemical Sensors

Detection of Analytes

This compound is utilized in the fabrication of chemical sensors capable of detecting specific analytes. Its unique chemical structure allows for selective interactions with target substances, making it valuable for environmental monitoring and safety applications.

| Sensor Type | Target Analyte | Application Area |

|---|---|---|

| Electrochemical sensors | Heavy metals | Environmental monitoring |

| Optical sensors | pH levels | Water quality assessment |

Pharmaceutical Research

Drug Discovery

In pharmaceutical research, the compound plays a vital role in synthesizing new drug candidates with potential therapeutic effects. Its unique molecular structure can enhance the biological activity of derivatives, aiding in the discovery of novel treatments.

| Therapeutic Area | Potential Applications |

|---|---|

| Anticancer agents | Targeting specific cancer cell pathways. |

| Anti-inflammatory drugs | Modulating inflammatory responses in tissues. |

Case Study 1: OLED Development

A study demonstrated that incorporating this compound into OLEDs resulted in a significant increase in device efficiency and lifespan compared to traditional materials. The compound's ability to form stable films contributed to enhanced performance metrics.

Case Study 2: Bioimaging Techniques

Research involving the use of this compound as a fluorescent probe showed its effectiveness in tracking cellular dynamics in live tissues. The study highlighted its low cytotoxicity and high signal-to-noise ratio, making it an ideal candidate for real-time imaging applications.

Mecanismo De Acción

The mechanism by which 9-Octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole exerts its effects depends on its application. In organic electronics, its mechanism involves the transport of charge carriers (electrons and holes) through its conjugated system. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

9-Octylcarbazole: Lacks the dioxaborolane moiety, making it less reactive in certain chemical transformations.

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole: Similar structure but without the octyl group, affecting its solubility and electronic properties.

9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole:

Uniqueness

The combination of the octyl group and the dioxaborolane moiety in 9-Octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole provides a unique balance of solubility, reactivity, and electronic properties. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific electronic characteristics.

By understanding the synthesis, reactivity, and applications of this compound, researchers can continue to explore its potential in various scientific and industrial fields.

Actividad Biológica

9-Octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a compound of significant interest due to its potential applications in organic electronics and photonics. Its unique structure combines the properties of carbazole and boron-containing moieties, which may confer interesting biological activities. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

The compound is characterized by the following chemical properties:

- Molecular Formula: C32H47B2NO4

- Molecular Weight: 547.55 g/mol

- CAS Number: 406726-92-9

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a fluorescent emitter in organic light-emitting diodes (OLEDs). The incorporation of boron into the structure enhances its photophysical properties.

Antioxidant Activity

Research indicates that compounds with boron-containing groups exhibit antioxidant properties. The dioxaborole moiety is known to scavenge free radicals effectively. A study showed that derivatives of carbazole with boron display enhanced radical scavenging activity compared to their non-boronated counterparts .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that it exhibits low toxicity towards various cell lines, including human fibroblasts and cancer cell lines. The IC50 values were reported to be above 100 µM for most tested lines, indicating a favorable safety margin .

Case Study 1: Photophysical Properties and Biological Implications

A study published in the Journal of Materials Chemistry investigated the photophysical properties of carbazole derivatives, including this compound. It was found that the compound exhibited strong fluorescence with quantum yields exceeding 80% in certain solvents. This high fluorescence efficiency suggests potential applications in bioimaging and as a fluorescent probe in biological systems .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of carbazole derivatives. In this study, this compound was tested against several cancer cell lines. The results indicated that it inhibited cell proliferation significantly at concentrations around 50 µM after 48 hours of exposure. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

9-octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36BNO2/c1-6-7-8-9-10-13-18-28-23-15-12-11-14-21(23)22-17-16-20(19-24(22)28)27-29-25(2,3)26(4,5)30-27/h11-12,14-17,19H,6-10,13,18H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUCVCBSXNYMAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3CCCCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.